![molecular formula C21H17ClINO3 B5138875 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide
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Overview
Description
4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide, also known as CIBO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a radioligand for imaging studies.
Scientific Research Applications
4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide has been used as a radioligand for imaging studies in the field of nuclear medicine. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential tool for studying the role of this receptor in various neurological disorders such as Parkinson's disease and schizophrenia. 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide has also been used in studies of breast cancer, where it has been shown to bind to the estrogen receptor with high affinity.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide involves its binding to specific receptors in the body, such as the dopamine D3 receptor and the estrogen receptor. This binding leads to changes in cellular signaling pathways and ultimately affects physiological processes such as neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide has been shown to have specific binding to the dopamine D3 receptor, which is involved in the regulation of mood and behavior. It has also been shown to bind to the estrogen receptor, which is involved in the regulation of cell growth and differentiation. These effects make 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide a potential tool for studying the role of these receptors in various diseases and conditions.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide is its high affinity and selectivity for specific receptors, which allows for more precise and accurate imaging studies. However, one limitation is the potential for non-specific binding to other receptors or molecules, which can lead to false positives or inaccurate results.
Future Directions
Future research on 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide could explore its potential applications in the diagnosis and treatment of various neurological and oncological disorders. Additionally, further optimization of the synthesis method could lead to increased yields and purity of 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide, making it more widely available for scientific research.
Synthesis Methods
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide involves several steps, including the reaction of 4-chlorobenzyl alcohol with 4-iodoaniline to form 4-(4-iodophenyl)butan-1-ol. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide. The synthesis method has been optimized to increase the yield and purity of 4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide, making it suitable for use in scientific research.
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(4-iodophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClINO3/c1-26-20-12-15(21(25)24-18-9-7-17(23)8-10-18)4-11-19(20)27-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBQDCMWIIUDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)I)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide |
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